2-Acetylbenzoyl chloride
Description
2-Acetoxybenzoyl chloride (CAS No. 5538-51-2), also known as O-acetylsalicyloyl chloride, is an aromatic acid chloride with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol. It is characterized by an acetyloxy (-OAc) substituent at the ortho position of the benzoyl chloride core. This compound is primarily synthesized via chlorination of 2-acetoxybenzoic acid and serves as a critical intermediate in pharmaceutical manufacturing, notably for the antiparasitic drug nitazoxanide . Its reactivity as an acylating agent makes it valuable in organic synthesis, enabling the introduction of the 2-acetoxybenzoyl moiety into target molecules.
Properties
IUPAC Name |
2-acetylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAHDEVKBSAKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512776 | |
| Record name | 2-Acetylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98588-64-8 | |
| Record name | 2-Acetylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives. The reaction typically involves the use of acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed
Major Products:
Substitution: Produces derivatives like amides, esters, and thioesters.
Oxidation: Yields carboxylic acids.
Reduction: Forms alcohols and other reduced compounds
Scientific Research Applications
2-Acetylbenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-acetylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various functional groups such as hydroxyl, amino, and thiol groups. The pathways involved in these reactions are typically electrophilic aromatic substitution and nucleophilic acyl substitution .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-acetoxybenzoyl chloride with five analogous benzoyl chloride derivatives, emphasizing substituent effects, molecular properties, and applications:
Reactivity and Substituent Effects
- Electron-Withdrawing Groups (EWG): The ortho-acetoxy group in 2-acetoxybenzoyl chloride is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon and increasing its reactivity in acylation reactions compared to unsubstituted benzoyl chloride .
- Electron-Donating Groups (EDG): In contrast, 2-ethoxybenzoyl chloride (EDG: -OEt) exhibits reduced electrophilicity due to resonance donation, making it less reactive toward nucleophiles than 2-acetoxybenzoyl chloride .
- Amino Group (-NH₂): 2-Aminobenzoyl chloride demonstrates dual reactivity: the -NH₂ group can participate in hydrogen bonding (enhancing solubility) or act as a directing group in electrophilic substitution reactions .
Biological Activity
2-Acetylbenzoyl chloride, a derivative of benzoyl chloride, is a chemical compound with notable biological activities that have been explored in various studies. This article provides an overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound (C9H7ClO2) features an acetyl group attached to a benzoyl chloride moiety. Its structure can be represented as follows:
This compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it useful in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Protein Modification : The acyl chloride group can react with amino acids in proteins, leading to modifications that may alter protein function.
- DNA Interaction : Similar compounds have shown the ability to induce DNA damage, which could have implications in carcinogenicity and mutagenicity studies.
1. Cytotoxicity and Genotoxicity
Research indicates that derivatives of benzoyl chloride can exhibit cytotoxic effects. For instance, studies have shown that certain chlorinated aromatic compounds can induce DNA damage in bacterial models. While specific data on this compound is limited, related compounds have demonstrated similar activities:
| Compound | Cytotoxicity | Genotoxicity |
|---|---|---|
| Benzoyl Chloride | Yes | Yes |
| 4-Chlorobenzoyl Chloride | Yes | Yes |
| This compound | TBD | TBD |
2. Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified several chlorinated aromatic compounds as potential carcinogens based on their ability to induce tumors in animal models. While direct evidence for this compound is sparse, its structural similarity to known carcinogens raises concerns about its long-term exposure effects.
Case Study 1: Occupational Exposure Incidents
A recent case study highlighted an occupational poisoning incident involving chloroacetyl chloride, a compound structurally related to this compound. Workers exposed to high concentrations reported severe skin and respiratory issues, emphasizing the need for safety protocols when handling reactive chlorinated compounds .
Case Study 2: Synthesis and Application
In synthetic chemistry, this compound has been used as a reagent for acylation reactions. Its application in synthesizing biologically active compounds has been documented, showcasing its utility in drug development .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-acetylbenzoyl chloride in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use fume hoods to ensure adequate ventilation and minimize inhalation risks . In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . Store the compound in a cool, dry, locked cabinet away from moisture and incompatible substances like amines or alcohols .
Q. How is this compound typically synthesized, and what reagents are involved?
- Methodological Answer : A common route involves reacting 2-acetylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is refluxed in an inert solvent (e.g., dichloromethane) at 40–60°C for 4–6 hours, followed by distillation to isolate the product. Monitoring via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) confirms completion .
Q. What are the primary reactivity profiles of this compound with nucleophiles?
- Methodological Answer : The acyl chloride group reacts readily with amines to form amides (e.g., with ethylamine to yield N-ethyl-2-acetylbenzamide) and with alcohols to produce esters. Reactions are typically conducted in dry diethyl ether or THF at 0–5°C to control exothermicity. Workup involves aqueous extraction to remove HCl byproducts .
Q. How should this compound be stored to prevent decomposition?
- Methodological Answer : Store under inert gas (argon or nitrogen) in amber glass bottles at 2–8°C. Moisture induces hydrolysis to 2-acetylbenzoic acid, detectable via TLC (Rf shift) or NMR (appearance of a broad –COOH peak at δ 10–12 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during amide coupling with this compound?
- Methodological Answer : Competing hydrolysis can be suppressed by maintaining strict anhydrous conditions (molecular sieves, solvent distillation). Using a 1.2:1 molar ratio of amine to acyl chloride and adding triethylamine (as an HCl scavenger) improves yields. Kinetic studies via HPLC can track byproduct formation (e.g., benzoic acid derivatives) .
Q. What analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer : Combine GC-MS (to detect volatile impurities) and ¹H/¹³C NMR (to identify acetyl and carbonyl signals at δ 2.6 ppm and δ 170–175 ppm, respectively). Quantify residual acid via titration with 0.1M NaOH, using phenolphthalein as an indicator .
Q. What mechanistic insights explain the hydrolysis kinetics of this compound in aqueous environments?
- Methodological Answer : Hydrolysis follows a two-step nucleophilic acyl substitution mechanism. The rate-determining step (formation of a tetrahedral intermediate) is pH-dependent: under acidic conditions, protonation of the carbonyl oxygen accelerates water attack. Rate constants can be determined using UV-Vis spectroscopy by tracking absorbance changes at 260 nm .
Q. How can conflicting safety data on glove permeability be resolved for this compound?
- Methodological Answer : Perform permeation tests (ASTM F739 standard) with common glove materials (e.g., nitrile, neoprene) using a 70% ethanol solution of the compound. Measure breakthrough time and degradation rates; data from independent studies (e.g., Thermo Fisher) suggest nitrile gloves provide ≥8 hours of protection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
